Methyl 2-amino-2-methylbutanoate hydrochloride
Overview
Description
Methyl 2-amino-2-methylbutanoate hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of amino acids and is often used in organic synthesis and various scientific research applications. This compound is known for its role as an intermediate in the synthesis of peptides and other complex molecules.
Mechanism of Action
Target of Action
The primary target of 2-Amino-2-methyl-butyric acid methyl ester hydrochloride is the amino acid transport system . This compound acts as a specific substrate for this system, playing a crucial role in the transport of amino acids across cell membranes.
Mode of Action
The compound interacts with its target, the amino acid transport system, by serving as a substrate This interaction facilitates the transport of the compound, along with other amino acids, across cell membranes
Pharmacokinetics
As a methyl ester, it is likely to bemetabolized by esterases present in the body, releasing the parent amino acid and methanol . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
By serving as a substrate for the amino acid transport system, it may influence theintracellular concentrations of other amino acids . This could potentially affect various cellular processes, including protein synthesis and metabolism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-2-methyl-butyric acid methyl ester hydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target, the amino acid transport system . .
Biochemical Analysis
Biochemical Properties
The compound is used as a specific substrate of amino acid transport systems . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
2-Amino-2-methyl-butyric acid methyl ester hydrochloride influences cell function by acting as a substrate in amino acid transport systems This can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Amino-2-methyl-butyric acid methyl ester hydrochloride involves its role as a substrate in amino acid transport systems . It may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
2-Amino-2-methyl-butyric acid methyl ester hydrochloride is involved in various metabolic pathways due to its role as a substrate in amino acid transport systems . It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
The compound is likely transported and distributed within cells and tissues via amino acid transport systems . It may interact with transporters or binding proteins, which could affect its localization or accumulation within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-methylbutanoate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions, simplicity, and high yields . The reaction can be carried out at room temperature, making it a convenient process for laboratory and industrial settings.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of ion-exchange resins and other advanced techniques can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-methylbutanoate hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Hydrolysis: 2-Amino-2-methyl-butyric acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 2-amino-2-methylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in amino acid transport systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications and as a building block for drug synthesis.
Industry: Utilized in the production of polymers and other materials
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoisobutyric acid methyl ester hydrochloride
- L-2-Aminobutyric acid, N-methyl-, methyl ester
- Butanoic acid, 2-methyl-, methyl ester
Uniqueness
Methyl 2-amino-2-methylbutanoate hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its ease of synthesis, stability, and versatility in various chemical reactions .
Biological Activity
Methyl 2-amino-2-methylbutanoate hydrochloride, also known as (S)-Methyl 2-amino-2-methylbutanoate hydrochloride, is a synthetic compound classified as an unnatural amino acid. Its molecular formula is CHClNO, with a molecular weight of approximately 168.62 g/mol. This compound exhibits notable biological activity primarily through its role as a substrate in various enzymatic reactions and its potential therapeutic properties.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors, which can modulate metabolic pathways. This compound acts as a substrate in enzymatic reactions, influencing the synthesis of biologically active compounds. Its chiral nature contributes to its unique interactions within biological systems, making it a valuable tool in biochemical research and drug development.
Research Applications
This compound has diverse applications across several fields:
- Biochemistry : It serves as a building block in the synthesis of complex organic molecules.
- Medicinal Chemistry : Investigated for its potential therapeutic roles, particularly in drug synthesis.
- Enzyme Studies : Employed in studying enzyme-substrate interactions, which can provide insights into metabolic processes.
Enzymatic Interactions
Research indicates that this compound interacts with various enzymes, affecting their activity. For instance, it has been shown to modulate the activity of certain aminotransferases and other metabolic enzymes, which are crucial for amino acid metabolism and neurotransmitter synthesis.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other amino acid derivatives:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-amino-3-methylbutanoate | CHN | Different stereochemistry; potential different activities |
L-Valine | CHNO | Natural amino acid; essential for human nutrition |
L-Leucine | CHNO | Branched-chain amino acid; important for muscle metabolism |
Methyl 2-amino-3-methylbutanoate | CHN | Structural isomer; may exhibit different biological activity |
The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interaction with biological molecules. This stereochemistry often results in different biological activities compared to its enantiomers and other similar compounds.
Case Studies
- Enzymatic Activity Modulation : A study investigating the effects of various amino acid derivatives on enzyme kinetics found that this compound significantly enhanced the reaction rates of certain aminotransferases, suggesting potential applications in metabolic engineering.
- Potential Therapeutic Applications : In a pharmacological context, preliminary studies have indicated that this compound may serve as a precursor for synthesizing novel therapeutic agents targeting neurological disorders due to its structural similarity to neurotransmitters.
Properties
IUPAC Name |
methyl 2-amino-2-methylbutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPPPARGXDTDEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660889 | |
Record name | Methyl isovalinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156032-14-3 | |
Record name | Methyl isovalinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-2-methylbutanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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